tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate is a compound that features a tert-butyl group, a dimethylcarbamoyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. The preparation can be carried out under either aqueous or anhydrous conditions, often involving a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Industrial production methods may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Scientific Research Applications
tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate involves the protection of amino groups through the formation of carbamates. The tert-butyl group provides steric hindrance, which stabilizes the compound and prevents unwanted side reactions . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl (S)-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate.
tert-Butyl phenylcarbamate: Another carbamate compound with similar protecting group properties.
tert-Butyl (4-bromobenzyl)carbamate: Used in organic synthesis for similar purposes.
The uniqueness of this compound lies in its specific structure, which combines a pyrrolidine ring with a dimethylcarbamoyl group, providing unique reactivity and stability in various chemical reactions.
Properties
Molecular Formula |
C12H23N3O3 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m0/s1 |
InChI Key |
FHUBDEHTPCQZNQ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |
Origin of Product |
United States |
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